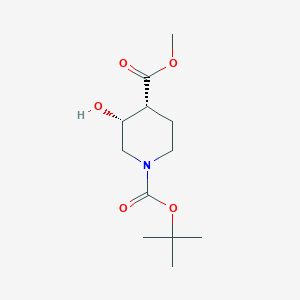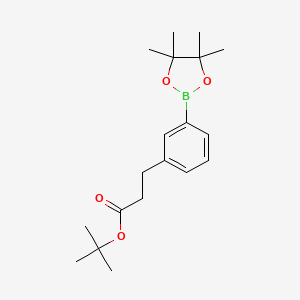![molecular formula C15H16O4 B13461378 2-[(Benzyloxy)carbonyl]bicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13461378.png)
2-[(Benzyloxy)carbonyl]bicyclo[2.1.1]hexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Benzyloxy)carbonyl]bicyclo[2.1.1]hexane-1-carboxylic acid is a compound that belongs to the class of bicyclo[2.1.1]hexanes. These compounds are known for their unique three-dimensional structures and are often used as bioisosteres for benzene rings in medicinal chemistry . The incorporation of such structures can enhance the pharmacokinetics, solubility, and metabolic stability of drug candidates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Benzyloxy)carbonyl]bicyclo[2.1.1]hexane-1-carboxylic acid typically involves a [2 + 2] cycloaddition reaction. This reaction can be catalyzed by photochemistry, allowing for the efficient construction of the bicyclo[2.1.1]hexane framework . The reaction conditions often include the use of silyl enol ethers and bicyclo[1.1.0]butanes under Lewis acid catalysis .
Industrial Production Methods
These reactions can be optimized for large-scale production by adjusting the reaction conditions and using continuous flow reactors .
Chemical Reactions Analysis
Types of Reactions
2-[(Benzyloxy)carbonyl]bicyclo[2.1.1]hexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce carbonyl groups to alcohols.
Substitution: This reaction can replace functional groups with others, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine . The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce alcohols .
Scientific Research Applications
2-[(Benzyloxy)carbonyl]bicyclo[2.1.1]hexane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex molecules.
Biology: It serves as a bioisostere for benzene rings, enhancing the biological activity of compounds.
Medicine: It is incorporated into drug candidates to improve their pharmacokinetic properties.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(Benzyloxy)carbonyl]bicyclo[2.1.1]hexane-1-carboxylic acid involves its interaction with biological targets. The compound’s rigid and stable structure allows it to mimic the topological characteristics of substituted benzenes, preserving desired interactions with biomacromolecules . This interaction enhances the compound’s pharmacokinetics, solubility, and metabolic stability .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane: Known for its use as a para-substituted phenyl isostere.
Bicyclo[4.1.1]octane: Used for its unique three-dimensional structure.
Uniqueness
2-[(Benzyloxy)carbonyl]bicyclo[2.1.1]hexane-1-carboxylic acid is unique due to its ability to serve as a bioisostere for ortho-substituted benzene rings . This property allows it to retain biological activity while enhancing the pharmacokinetic properties of drug candidates .
Properties
Molecular Formula |
C15H16O4 |
|---|---|
Molecular Weight |
260.28 g/mol |
IUPAC Name |
2-phenylmethoxycarbonylbicyclo[2.1.1]hexane-1-carboxylic acid |
InChI |
InChI=1S/C15H16O4/c16-13(19-9-10-4-2-1-3-5-10)12-6-11-7-15(12,8-11)14(17)18/h1-5,11-12H,6-9H2,(H,17,18) |
InChI Key |
ZJWOZMBVZMIORA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C2)(C1C(=O)OCC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


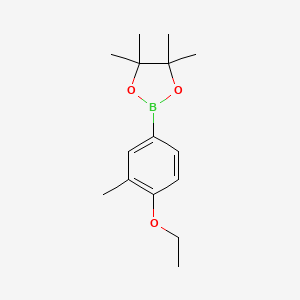

![1-{5-[(Morpholin-4-yl)methyl]furan-2-yl}methanamine dihydrochloride](/img/structure/B13461321.png)


![[(3-Bromocyclobutyl)methyl]trimethylsilane](/img/structure/B13461345.png)
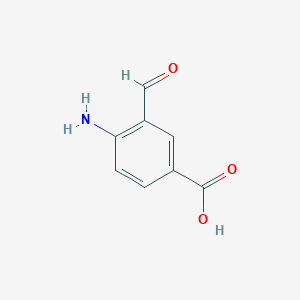

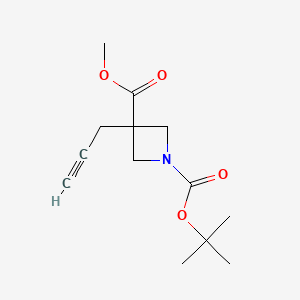
![6-Thia-1-azaspiro[3.5]nonane hydrochloride](/img/structure/B13461370.png)

![4-[3-(2,3-dichlorophenoxy)propyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B13461383.png)
